molecular formula C8H8N2O B1647764 2-(2-Methoxypyridin-3-yl)acetonitrile CAS No. 351410-37-2

2-(2-Methoxypyridin-3-yl)acetonitrile

Cat. No. B1647764
M. Wt: 148.16 g/mol
InChI Key: XYGNRNRLVJUPEB-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

2.2 g of (2-methoxy-3-pyridyl)methyl cyanide, 35 ml of a 1N aqueous sodium hydroxide and 35 ml of methanol were stirred under heating at 100° C. for 1.5 hours. The mixture was cooled to room temperature, and then, 35 ml of a 5N aqueous hydrochloric acid was added thereto, and the solvent was evaporated. Ethanol was added to the residue and a solid was filtered off. Ethanol was evaporated, and ethanol was added again to the residue and a solid was filtered off. Ethanol was evaporated, to give 2.4 g of white crystals.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH2:9][C:10]#N)=[CH:7][CH:6]=[CH:5][N:4]=1.[OH-:12].[Na+].Cl.C[OH:16]>>[CH3:1][O:2][C:3]1[C:8]([CH2:9][C:10]([OH:16])=[O:12])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC1=NC=CC=C1CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Ethanol was added to the residue
FILTRATION
Type
FILTRATION
Details
a solid was filtered off
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
ethanol was added again to the residue
FILTRATION
Type
FILTRATION
Details
a solid was filtered off
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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